

# (2S)-5-Methoxyflavan-7-ol synthesis pathway

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## Compound of Interest

Compound Name: (2S)-5-Methoxyflavan-7-ol

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## An In-depth Technical Guide to the Synthesis of (2S)-5-Methoxyflavan-7-ol

For Researchers, Scientists, and Drug Development Professionals

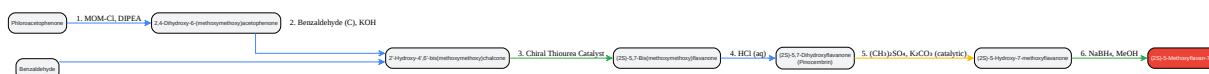
This technical guide outlines a comprehensive synthesis pathway for **(2S)-5-Methoxyflavan-7-ol**, a chiral flavan derivative. The proposed pathway is a convergent synthesis strategy, integrating key reactions such as regioselective protection, Claisen-Schmidt condensation, enantioselective intramolecular cyclization, regioselective methylation, and stereoselective reduction. The methodologies presented are compiled from established synthetic protocols for structurally related flavonoids, providing a robust framework for the preparation of the target molecule.

## Proposed Retrosynthetic Analysis

The synthesis of **(2S)-5-Methoxyflavan-7-ol** can be envisioned from the corresponding flavanone, (2S)-5-Methoxy-7-hydroxyflavanone. This intermediate can be obtained through the selective methylation of the more acidic 7-hydroxyl group of (2S)-5,7-dihydroxyflavanone (pinocembrin). The enantiomerically enriched flavanone can be synthesized via an organocatalyzed intramolecular Michael addition of the corresponding 2'-hydroxychalcone. The chalcone precursor is accessible through a base-catalyzed Claisen-Schmidt condensation between a suitably protected phloracetophenone derivative and benzaldehyde.

## Synthesis Pathway

The forward synthesis is illustrated in the diagram below, followed by detailed experimental protocols for each key transformation.



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